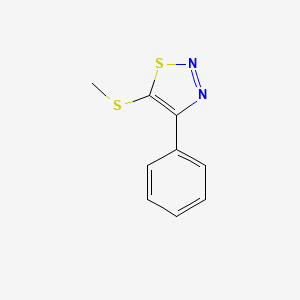

4-苯基-1,2,3-噻二唑-5-基甲硫醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

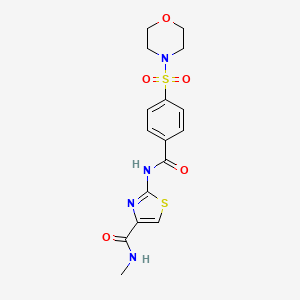

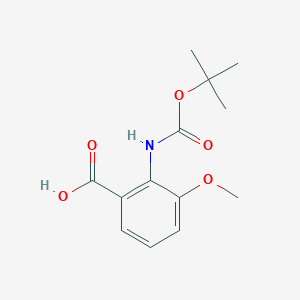

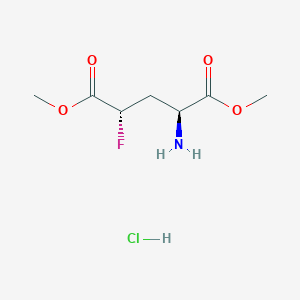

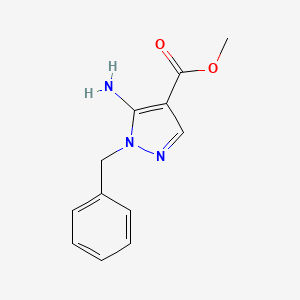

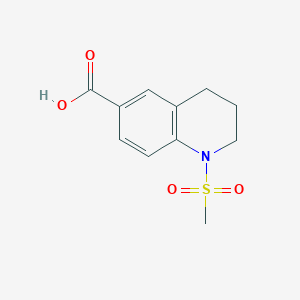

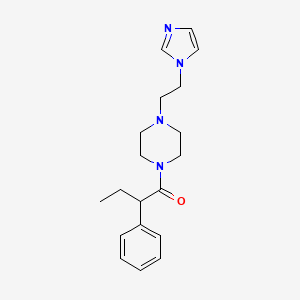

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing one sulfur and two nitrogen atoms . The specific structure can vary depending on the substituents attached to the ring.Chemical Reactions Analysis

Thiadiazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The specific reactions can vary depending on the substituents attached to the thiadiazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely depending on their specific structure. For example, they generally have good liposolubility, which is attributed to the presence of the sulfur atom .科学研究应用

Neuroprotection in Parkinson’s Disease

Background: Parkinson’s disease (PD) is characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc). These neurons play a crucial role in motor function. The degeneration of DA neurons leads to the typical motor symptoms associated with PD.

Research Findings::- The mitogen-activated protein kinase (MAPK) pathway was implicated in PD pathology, and OXB reduced phosphorylation of extracellular signal-regulated kinase (ERK), suggesting a neuroprotective role .

Immune Memory and Phenylpropionamides

Background: Microglial innate immune memory plays a critical role in neuroinflammation and neurodegenerative diseases.

Research Findings::SHP1 Activity Tracing and Inhibition

Background: SHP1 (Src homology region 2 domain-containing phosphatase-1) is involved in various cellular processes, including immune regulation.

Research Findings::Anticancer Activity

Background: The search for novel anticancer agents continues, and thiadiazole derivatives have attracted interest.

Research Findings::Gintonin and Multi-Target Effects

Background: Gintonin, a ginseng-derived compound, has been studied for its neuroprotective properties.

Research Findings::作用机制

The exact mechanism of action would depend on the specific targets of the compound, which could vary based on the specific substitutions on the thiadiazole ring. The mode of action generally involves the compound interacting with its targets, leading to changes in cellular processes. The biochemical pathways affected would depend on the specific targets of the compound .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its ADME properties .

The result of the compound’s action would be changes at the molecular and cellular level, which could include inhibition or activation of certain biochemical pathways, leading to therapeutic effects .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .

安全和危害

属性

IUPAC Name |

5-methylsulfanyl-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-12-9-8(10-11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXUDOSPNARBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=NS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)

![Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride](/img/structure/B2628272.png)

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2628278.png)

![N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2628282.png)